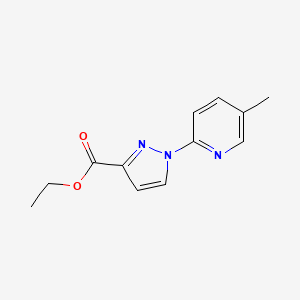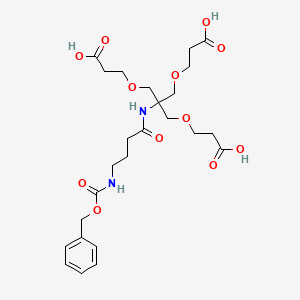
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1429309-43-2. It has a linear formula of C12H13N3O2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate are not available, related compounds have been involved in catalytic protodeboronation of pinacol boronic esters . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is 231.25 . It is a white to yellow solid and is typically stored at room temperature .Applications De Recherche Scientifique
As a Building Block in Heterocyclic Compound Synthesis
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate and its derivatives are valuable for synthesizing a wide range of heterocyclic compounds due to their reactivity. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which shares structural similarities with Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, highlights the compound's significance as a privileged scaffold in the synthesis of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This extensive range of heterocyclic compounds finds applications across various fields, including drug development and material science, demonstrating the compound's versatility and utility in organic synthesis (Gomaa & Ali, 2020).
In Medicinal Chemistry for Therapeutic Applications
Pyrazole carboxylic acid derivatives, including Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, are recognized for their biological activities, which span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility in biological activities underscores the compound's importance in medicinal chemistry, where it serves as a foundational structure for developing potential therapeutic agents. These activities are attributed to the pyrazole core, a common feature in many biologically active molecules, indicating the role of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate in the synthesis of compounds with significant therapeutic potential (Cetin, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with pyrazole and pyridine scaffolds have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Propriétés
IUPAC Name |
ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKGNTLKAFZKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)


![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)






![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)